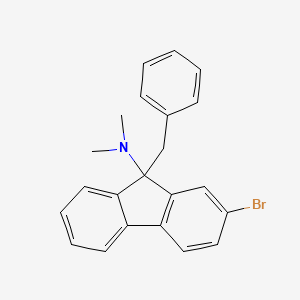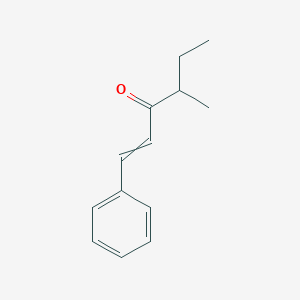
3,4-Dimethyl-1-phenylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione: is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method involves the reaction of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same nucleophilic acyl substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,5-diones .
科学研究应用
Chemistry: In chemistry, 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug discovery. It has been investigated for its anticonvulsant, anti-inflammatory, and anticancer activities . Its derivatives have been studied for their ability to inhibit various enzymes and receptors, making it a valuable tool in pharmacology research.
Industry: In the industrial sector, 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a key intermediate in the production of various biologically active compounds .
作用机制
The mechanism of action of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, some derivatives of this compound act by inhibiting calcium channels, which is crucial for their anticonvulsant activity . The compound’s structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity and leading to therapeutic effects .
相似化合物的比较
Pyrrolidine-2,5-dione: A closely related compound with similar biological activities.
Pyrrolidine-2-one: Another derivative with significant medicinal properties.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting diverse biological activities
Uniqueness: What sets 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione apart is its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenyl group and the dimethyl substitution on the pyrrolidine ring contribute to its unique pharmacological profile, making it a valuable compound in drug discovery .
属性
CAS 编号 |
6144-74-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI 键 |
XIVXEDQMZOROKE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)N(C1=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
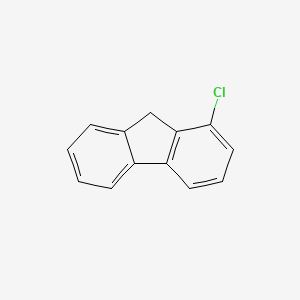
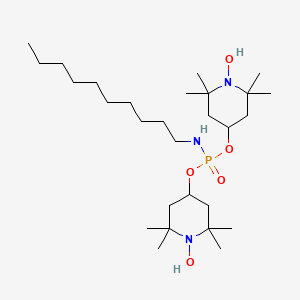
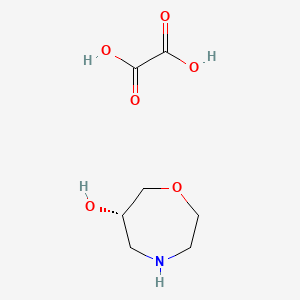
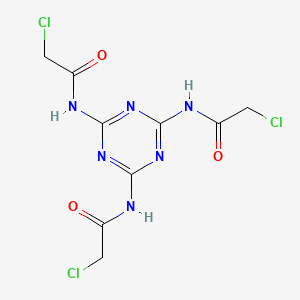
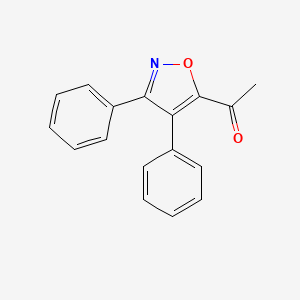
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
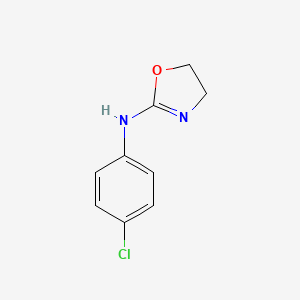
![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)

